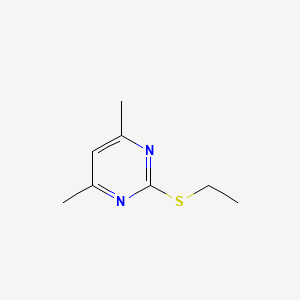
2-(Ethylsulfanyl)-4,6-dimethylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, the description of a chemical compound includes its molecular formula, structure, and other identifiers like CAS number. It may also include the compound’s appearance, odor, and other physical characteristics .
Synthesis Analysis
The synthesis of a compound involves understanding the chemical reactions used to produce it. This often includes the reactants used, the conditions under which the reaction occurs (like temperature and pressure), and the yield of the product .Molecular Structure Analysis
Analyzing the molecular structure involves understanding the arrangement of atoms in the molecule. Tools like NMR spectroscopy, X-ray crystallography, or computational chemistry methods are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity. Techniques like thermal analysis or spectroscopic methods can be used .Aplicaciones Científicas De Investigación
Antiviral Activity
2-(Ethylsulfanyl)-4,6-dimethylpyrimidine derivatives have been studied for their potential antiviral activities. Research by Holý et al. (2002) explored various 6-hydroxypyrimidines, including those with sulfanyl substitutions, revealing their inhibitory effects on herpes and retroviruses (Holý et al., 2002).
Chemical Synthesis and Characterization
The compound has been utilized in the synthesis of various biologically active compounds. For instance, Le (2014) described the preparation of 4,6-Dimethyl-2-methanesulfonylpyrimidine, a key intermediate in synthesizing such compounds (Le, 2014). Similarly, Gunathilake et al. (2013) used 4,6-dimethylpyrimidines, including ethylsulfanyl derivatives, for synthesizing novel semiconducting polymers (Gunathilake et al., 2013).
Crystal Structure Analysis
Ren et al. (2006) conducted a study on the crystal structure and theoretical calculations of a compound involving 4,6-dimethylpyrimidine, which is closely related to this compound, providing insights into its structural properties (Ren et al., 2006).
Molecular Interactions
Balasubramani et al. (2007) investigated the molecular structures and interactions of pyrimidine derivatives, including those similar to this compound, contributing to the understanding of their hydrogen bonding motifs and molecular behavior (Balasubramani et al., 2007).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-ethylsulfanyl-4,6-dimethylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S/c1-4-11-8-9-6(2)5-7(3)10-8/h5H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFBBMJFLZJTIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=CC(=N1)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4,5,6-tetrachloro-N-[2-(methylcarbamoyl)phenyl]pyridine-2-carboxamide](/img/structure/B2410697.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenoxyacetamide](/img/structure/B2410698.png)
![N'-(2-Cyanophenyl)-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2410703.png)

![2-(8-(3-chloro-4-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2410709.png)
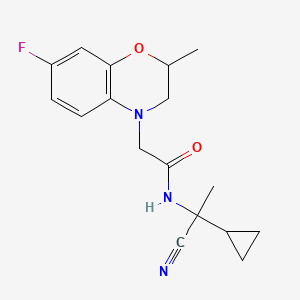
![4-Methyl-5-{[2-(trifluoromethyl)benzyl]sulfonyl}-1,2,3-thiadiazole](/img/structure/B2410712.png)
![(1R,5S)-6-Methoxybicyclo[3.2.0]heptan-3-one](/img/structure/B2410713.png)
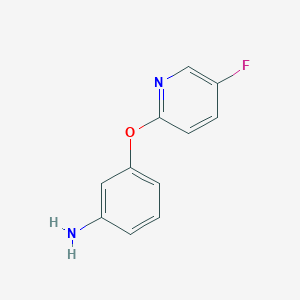
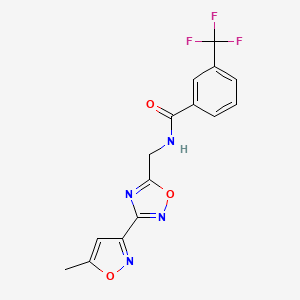

![2-((4,7-Dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2410718.png)
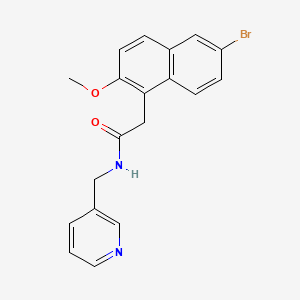
![Benzo[d]thiazol-6-yl(4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2410720.png)